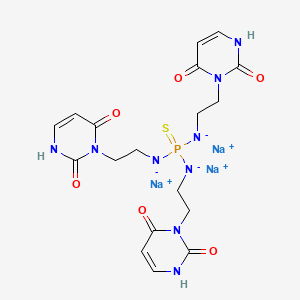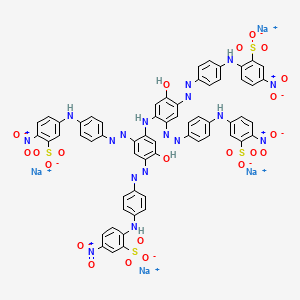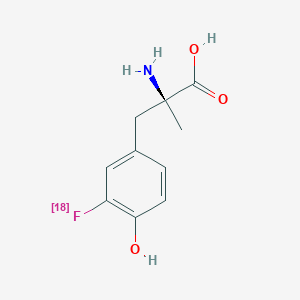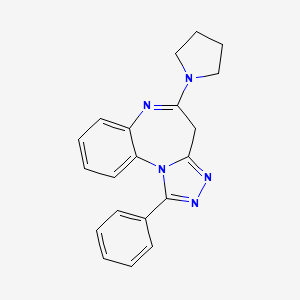
Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt is a chemical compound known for its unique structure and properties. It is characterized by the presence of phosphorothioic triamide groups and pyrimidinyl ethyl substituents, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves multiple steps. The synthetic route typically includes the reaction of phosphorothioic triamide with 2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl groups under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes and formulations due to its unique properties.
Mechanism of Action
The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt can be compared with other similar compounds, such as:
Phosphorothioic triamide derivatives: These compounds share similar structural features but may have different substituents, leading to variations in their properties and applications.
Pyrimidinyl ethyl compounds: These compounds contain pyrimidinyl ethyl groups and may exhibit similar biological activities and chemical reactivity. The uniqueness of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt lies in its specific combination of functional groups and its resulting properties.
Properties
CAS No. |
84295-06-7 |
|---|---|
Molecular Formula |
C18H21N9Na3O6PS |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
trisodium;bis[2-(2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphinothioyl-[2-(2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |
InChI |
InChI=1S/C18H24N9O6PS.3Na/c28-13-1-4-19-16(31)25(13)10-7-22-34(35,23-8-11-26-14(29)2-5-20-17(26)32)24-9-12-27-15(30)3-6-21-18(27)33;;;/h1-6H,7-12H2,(H6,19,20,21,22,23,24,28,29,30,31,32,33,35);;;/q;3*+1/p-3 |
InChI Key |
YFYLTCSWBAJVRJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CNC(=O)N(C1=O)CC[N-]P(=S)([N-]CCN2C(=O)C=CNC2=O)[N-]CCN3C(=O)C=CNC3=O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)




![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)

